Potassium trifluoro(3-((4-methoxyphenyl)amino)-3-oxopropyl)borate
Overview
Description
Potassium trifluoro(3-((4-methoxyphenyl)amino)-3-oxopropyl)borate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its application in Suzuki-Miyaura cross-coupling reactions, where it serves as a potent boronic acid surrogate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-((4-methoxyphenyl)amino)-3-oxopropyl)borate typically involves the reaction of 3-((4-methoxyphenyl)amino)-3-oxopropylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The resulting product is a stable, crystalline solid that can be purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The product is then subjected to rigorous quality control measures to ensure its purity and stability.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-((4-methoxyphenyl)amino)-3-oxopropyl)borate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various boronic acid derivatives.
Reduction: It can be reduced to form corresponding borane derivatives.
Substitution: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a catalyst such as palladium.
Major Products
The major products formed from these reactions include various boronic acids, boranes, and substituted organoboron compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Potassium trifluoro(3-((4-methoxyphenyl)amino)-3-oxopropyl)borate has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical studies.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of potassium trifluoro(3-((4-methoxyphenyl)amino)-3-oxopropyl)borate in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic acid derivative. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The trifluoroborate group acts as a stable and efficient source of the boronic acid, facilitating the reaction under mild conditions.
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 4-methylphenyltrifluoroborate
- Potassium phenyltrifluoroborate
Uniqueness
Potassium trifluoro(3-((4-methoxyphenyl)amino)-3-oxopropyl)borate is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its stability and ease of handling make it a preferred choice over other boronic acid derivatives, which may be less stable or more difficult to purify.
Properties
IUPAC Name |
potassium;trifluoro-[3-(4-methoxyanilino)-3-oxopropyl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3NO2.K/c1-17-9-4-2-8(3-5-9)15-10(16)6-7-11(12,13)14;/h2-5H,6-7H2,1H3,(H,15,16);/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOOYBVDEWPXNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(=O)NC1=CC=C(C=C1)OC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3KNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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